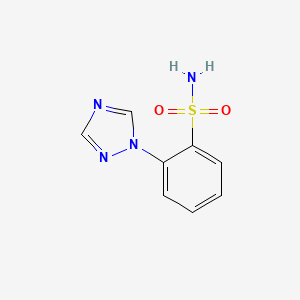
2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide: 1,2,4-triazole benzenesulfonamide , is a heterocyclic compound with interesting pharmacophore features. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide involves the reaction of a sulfonamide group with a 1,2,4-triazole ring. Specific synthetic routes may vary, but a common approach is to react benzenesulfonyl chloride with 1H-1,2,4-triazole-1-amine under appropriate conditions.
Industrial Production:: While industrial-scale production methods may differ, laboratory synthesis typically involves straightforward reactions. Researchers have successfully synthesized this compound using established protocols.
Chemical Reactions Analysis
Reactivity:: 2-(1H-1,2,4-Triazol-1-yl)benzenesulfonamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the sulfonamide group.
Oxidation/Reduction Reactions: Depending on the substituents, it may be oxidized or reduced.
Acid-Base Reactions: The sulfonamide group can act as an acid or base.
Sulfonamide Formation: Benzenesulfonyl chloride reacts with 1H-1,2,4-triazole-1-amine in the presence of a base (such as pyridine) to form the target compound.
Oxidation/Reduction: Standard reagents like hydrogen peroxide (for oxidation) or reducing agents (such as sodium borohydride) can be employed.
Major Products:: The major product is this compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent.
Biological Studies: It may exhibit other bioactivities, such as antibacterial and antiviral effects.
Industrial Use: Its unique structure could inspire the design of novel molecules.
Mechanism of Action
The exact mechanism by which 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of 2-(1H-1,2,4-triazol-1-yl)benzenesulfonamide lies in its specific combination of the triazole and sulfonamide moieties.
Similar Compounds::Terephthalic Acid: Not directly related, but it shares the triazole ring.
Other Triazole Derivatives: Explore compounds with similar heterocyclic structures.
Properties
CAS No. |
1099632-72-0 |
|---|---|
Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)8-4-2-1-3-7(8)12-6-10-5-11-12/h1-6H,(H2,9,13,14) |
InChI Key |
PJWBFWSNXJPCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


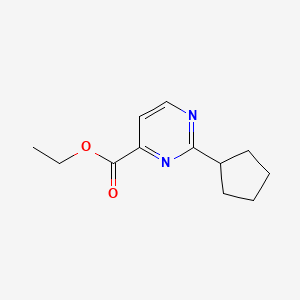
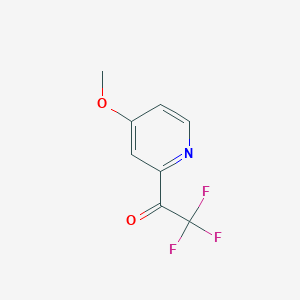
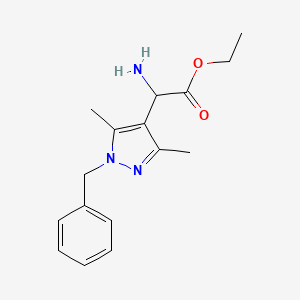
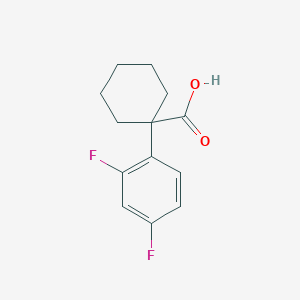
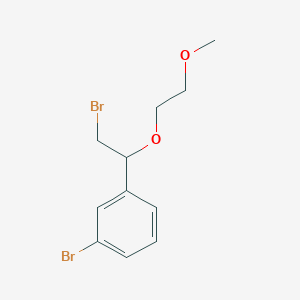
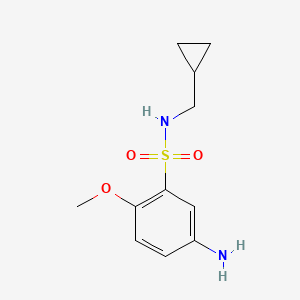
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
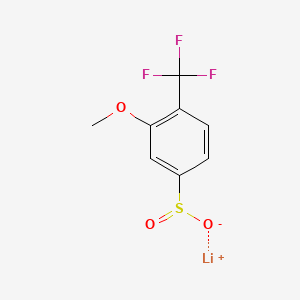
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)

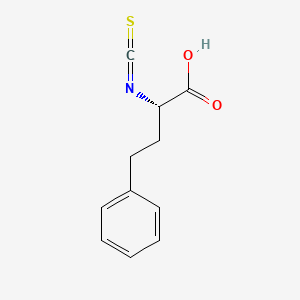
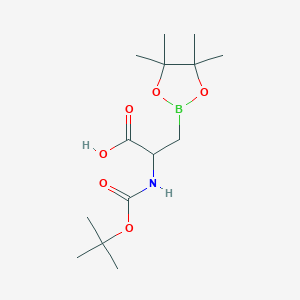
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
